molecular formula C12H11F2I B2399892 1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane CAS No. 2287271-21-8

1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2399892
CAS No.: 2287271-21-8
M. Wt: 320.121
InChI Key: PRTWWQNREPPOEZ-UHFFFAOYSA-N
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Description

The compound “1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane” is a complex organic molecule. It contains a bicyclo[1.1.1]pentane core, which is a highly strained carbocyclic system . This core is attached to a 2,6-difluorophenyl group via a methyl bridge .


Synthesis Analysis

The synthesis of such compounds often involves the use of small, strained carbocyclic systems . Bicyclo[1.1.0]butane (BCB) is one such system that has been used in the synthesis of similar compounds . New approaches for preparing, functionalizing, and using BCBs in “strain-release” transformations have positioned BCBs to be powerful synthetic workhorses .


Molecular Structure Analysis

The unique structure of this compound can be established by NMR spectroscopy . The significant chemical shift differences between the endo, exo, and bridgehead protons are characteristic of its structure .


Chemical Reactions Analysis

The unique chemistry of small, strained carbocyclic systems has long captivated organic chemists . These systems have potential as bioisosteres, have a high fraction of sp3 carbons, and have limited appearance in the patent literature . They have been studied extensively from both a theoretical and preparative point of view .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in drug discovery and synthesis . The unique chemistry of small, strained carbocyclic systems like the bicyclo[1.1.1]pentane core in this compound presents interesting opportunities for future research .

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2I/c13-9-2-1-3-10(14)8(9)4-11-5-12(15,6-11)7-11/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTWWQNREPPOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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